4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-fluorophenol with 2,4-difluorobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. Additionally, the presence of bromine and fluorine atoms may enhance the compound’s reactivity and binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluorophenol: A related compound with similar structural features but lacking the imine group.
2,4-difluorobenzylamine: Another related compound that serves as a precursor in the synthesis of 4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, as well as the imine group.
Properties
IUPAC Name |
4-bromo-2-[(2,4-difluorophenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(16)6-13(9)17/h1-6,8,19H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXVRZOGPUCQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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